Trimethylsilyl trifluoromethanesulfonate
Overview
Description
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a chemical compound used in various organic synthesis reactions due to its ability to act as a strong silylating and activating agent. It is known for its efficiency in promoting ring-opening reactions of oxiranes and acylation of alcohols with acid anhydrides .
Synthesis Analysis
The synthesis of TMSOTf-related compounds has been explored in several studies. For instance, an efficient gram-scale preparation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a precursor to o-benzyne, was developed using phenol as the starting material, achieving a 66% overall yield . Another study reported the synthesis of N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf2), a compound that activates carbonyl groups more effectively than TMSOTf .
Molecular Structure Analysis
The molecular structure of TMSOTf has been determined in the gas phase using electron-diffraction data supplemented by ab initio and DFT calculations. The data revealed that only one gauche conformer is possible by rotating about the O–S bond, influenced by the anomeric effect .
Chemical Reactions Analysis
TMSOTf is known to facilitate various chemical transformations. It promotes the ring opening of oxiranes, leading to the formation of allylic alcohol trimethylsilyl ethers, ketones, and aldehydes, depending on the substrate's structure . It also catalyzes the acylation of alcohols with acid anhydrides more efficiently than standard conditions . Additionally, TMSOTf has been used to catalyze the isomerization of nucleosides .
Physical and Chemical Properties Analysis
The physical and chemical properties of TMSOTf and its derivatives have been studied using NMR spectroscopy. For example, the strength of bis(perfluoroalkylsulfonylimino)trifluoromethanesulfonic acids was estimated by the 29Si-NMR chemical shifts of their trimethylsilyl esters . The properties of TMSOTf have also been compared with other covalent sulfonates, highlighting its unique structural and stereoelectronic characteristics .
Scientific Research Applications
Catalyst for Acylation of Alcohols
TMSOTf acts as an efficient catalyst in the acylation of alcohols with acid anhydrides. This process is highly effective for various types of alcohols, including primary, secondary, tertiary, and allylic alcohols, as well as phenols, offering a cleaner and more efficient alternative to standard conditions (Procopiou et al., 1998).
Synthesis of Dihydropyrans
In the synthesis of dihydropyrans, TMSOTf is used for Prins cyclization of acrylyl enol ethers to 5,6-dihydro-2H-pyran-2-acetates. This method was effectively applied in the total synthesis of the natural product (+)-civet (Sultana et al., 2013).
Synthesis of N-Vinyl Derivatives of Nucleobases
TMSOTf is utilized for transforming vinyl acetate with pyrimidine and purine derivatives into vinyl nucleobases. This showcases the flexibility of TMSOTf as a Lewis acid catalyst (Dalpozzo et al., 2004).
Ring Opening of Oxiranes
TMSOTf promotes ring opening reactions of oxirane derivatives, leading to various transformation products depending on the substrate's structure (Murata et al., 1982).
Chemoselective Reactions of Acyclic Acetals
In the presence of cyclic acetals, TMSOTf facilitates chemoselective reactions of acyclic acetals with various reagents (Kim et al., 1994).
Isomerization of Nucleosides
TMSOTf catalyzes the isomerization of 3′,5′-O(tetraisopropyldisiloxane-1,3-diyl)nucleosides into 2′,3′-O(tetraisopropyldisiloxane-1,3-diyl)-derivatives (Kulikova et al., 2008).
Conversion of Aldehydes to Homoallyl Ethers
A mild method utilizing TMSOTf catalyzes the synthesis of homoallyl ethers from aldehydes in an ionic liquid. This process features several advantages, including the use of a recyclable ionic liquid and mild reaction conditions (Anzalone et al., 2005).
Safety And Hazards
Future Directions
TMSOTf has been used in combination with boron trifluoride etherate for the copper-catalyzed asymmetric allylic alkylation (AAA) of allyl bromides, chlorides, and ethers with organolithium reagents in the presence of a chiral ligand . It can be used as a silylating agent for the synthesis of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid .
properties
IUPAC Name |
trimethylsilyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3O3SSi/c1-12(2,3)10-11(8,9)4(5,6)7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVLMFQEYACZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067325 | |
Record name | Methanesulfonic acid, trifluoro-, trimethylsilyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl trifluoromethanesulfonate | |
CAS RN |
27607-77-8 | |
Record name | Trimethylsilyl triflate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27607-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl triflate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027607778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, trimethylsilyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonic acid, trifluoro-, trimethylsilyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLSILYL TRIFLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z84V0CBH9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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